molecular formula C5H4BrNO2 B2591824 5-Bromofuran-3-carboxamide CAS No. 189330-16-3

5-Bromofuran-3-carboxamide

Cat. No.: B2591824
CAS No.: 189330-16-3
M. Wt: 189.996
InChI Key: FNECAFSHVILFAZ-UHFFFAOYSA-N
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Description

5-Bromofuran-3-carboxamide is an organic compound with the molecular formula C5H4BrNO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position and a carboxamide group at the 3-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromofuran-3-carboxamide typically involves the bromination of furan derivatives followed by the introduction of the carboxamide group. One common method is the bromination of furan-3-carboxylic acid, followed by conversion to the corresponding amide. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products like azido-furan or thiocyanato-furan derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

5-Bromofuran-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antibacterial or antifungal properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

    5-Chlorofuran-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    5-Iodofuran-3-carboxamide: Contains an iodine atom at the 5-position.

    Furan-3-carboxamide: Lacks the halogen substituent.

Uniqueness: 5-Bromofuran-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in specific halogen bonding interactions, which are not possible with chlorine or iodine derivatives.

Properties

IUPAC Name

5-bromofuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNECAFSHVILFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-bromo-furan-3-carboxylic acid (0.364 g, 1.92 mmol), 3-hydroxybenzotriazole hydrate (0.28 g, 2.11 mmol), 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (0.40 g, 2.11 mmol) in DMF (11 mL) is stirred at room temperature for 2 hours. The reaction mixture is then cooled to 0° C. and aq. NH3 (0.22 mL) is added. The mixture is stirred at room temperature for an additional 5 hours, then the solvent is removed in vacuo and the residue dissolved in EtOAc, washed with 1N NaOH, and 1N HCl. The organic layers are combined, dried over MgSO4 and concentrated to afford the title compound (0.288 g, 79%). HPLC (254 nm): Rt 2.17 min (85.3%).
Quantity
0.364 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Yield
79%

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